molecular formula C7H14ClNO B14729428 Propanamide, N-butyl-3-chloro- CAS No. 13108-03-7

Propanamide, N-butyl-3-chloro-

Cat. No.: B14729428
CAS No.: 13108-03-7
M. Wt: 163.64 g/mol
InChI Key: PEITUJQSBGXXCZ-UHFFFAOYSA-N
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Description

Propanamide, N-butyl-3-chloro- is an organic amide derivative characterized by a propanamide backbone (CH3CH2CONH2) with a butyl group attached to the nitrogen atom and a chlorine substituent at the 3rd carbon position. The chlorine atom likely enhances electrophilicity, influencing reactivity in substitution reactions, while the bulky N-butyl group may affect solubility and membrane permeability, critical for biological activity .

Properties

CAS No.

13108-03-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-butyl-3-chloropropanamide

InChI

InChI=1S/C7H14ClNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10)

InChI Key

PEITUJQSBGXXCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Propanamide, N-butyl-3-chloro- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide functional group in N-butyl-3-chloropropanamide can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:

  • Acidic hydrolysis :
    RCONH2H+/H2ORCOOH+NH3\text{RCONH}_{2} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{RCOOH} + \text{NH}_3

  • Basic hydrolysis :
    RCONH2OH/H2ORCOO+NH3\text{RCONH}_{2} \xrightarrow{\text{OH}^-/\text{H}_2\text{O}} \text{RCOO}^- + \text{NH}_3

The chloro group (-Cl) may influence reaction rates due to electron-withdrawing effects, potentially stabilizing intermediates during cleavage .

Hofmann Rearrangement

Amides undergo Hofmann rearrangement under strong alkaline conditions (e.g., NaOH) with chlorine gas, converting the amide into an amine while releasing CO₂:
RCONH2Cl2/NaOHRNH2+CO2\text{RCONH}_2 \xrightarrow{\text{Cl}_2/\text{NaOH}} \text{RNH}_2 + \text{CO}_2
This reaction is characteristic of amide derivatives and has been observed in structurally similar propanamides .

Nucleophilic Substitution at the Chloro Group

The 3-chloro substituent can participate in nucleophilic substitution reactions (SN1/SN2), depending on steric and electronic factors. For example:

  • SN2 mechanism : Attack by a nucleophile (e.g., hydroxide, alkoxide) at the electrophilic carbon bearing the chlorine atom.

  • SN1 mechanism : Formation of a carbocation intermediate, followed by nucleophilic attack.

The chloro group’s position (3° carbon) may favor SN1 pathways due to carbocation stability .

Elimination Reactions

Dehydrohalogenation of the chloro group can occur under basic conditions, forming alkenes via an E2 mechanism:
RCH2CHClCH2NHRBaseRCH=CHNHR+HCl\text{RCH}_2\text{CHClCH}_2\text{NH}\text{R} \xrightarrow{\text{Base}} \text{RCH=CHNH}\text{R} + \text{HCl}

This reaction is facilitated by the presence of a β-hydrogen adjacent to the chlorinated carbon .

Reaction with Amines

The chloro group can react with nucleophiles like amines (e.g., cinnamyl amine) to form substituted derivatives:
ClCH2CH2CONHR+R’NH2ConditionsR’NHCH2CH2CONHR\text{ClCH}_2\text{CH}_2\text{CONH}\text{R} + \text{R'NH}_2 \xrightarrow{\text{Conditions}} \text{R'NHCH}_2\text{CH}_2\text{CONH}\text{R}
Such transformations are critical in medicinal chemistry for generating bioactive compounds .

Hydrolysis to Functionalized Acids

Hydrolysis of the amide group produces 3-chloropropanoic acid and n-butylamine:
ClCH2CH2CONHCH2CH2CH3H+/H2OClCH2CH2COOH+CH2CH2CH2CH3NH2\text{ClCH}_2\text{CH}_2\text{CONH}\text{CH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{ClCH}_2\text{CH}_2\text{COOH} + \text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{NH}_2
This reaction is reversible and influenced by solvent choice (e.g., ethanol or water) .

Comparison of Reaction Conditions

Reaction Type Conditions Key Products References
Hydrolysis (Amide)HCl/H₂O or NaOH/H₂O3-Chloropropanoic acid, n-butylamine
Hofmann RearrangementNaOH, Cl₂, heatn-Butylamine, CO₂
Nucleophilic SubstitutionPolar aprotic solvents (e.g., DMSO)Substituted amines or alcohols
Elimination (E2)Strong base (e.g., KOH)Alkenes (e.g., 2-pentene derivatives)

Scientific Research Applications

Chemistry: Propanamide, N-butyl-3-chloro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis .

Biology and Medicine: Research has explored the potential of Propanamide, N-butyl-3-chloro- derivatives in medicinal chemistry. These derivatives have shown promise as anti-tubercular agents and other therapeutic applications .

Industry: In the industrial sector, Propanamide, N-butyl-3-chloro- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Propanamide, N-butyl-3-chloro- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Chlorine Substituents: The 3-chloro group in Propanamide, N-butyl-3-chloro- may increase electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with non-chlorinated analogs like 2-methyl propanamide, which lack such reactivity .
  • N-Alkyl Groups : The N-butyl group likely reduces water solubility compared to smaller substituents (e.g., methyl) but enhances lipid membrane penetration, a trait critical for central nervous system drugs like anticonvulsants .
  • Aromatic vs. Aliphatic Substituents: Propanamide, 2-amino-3-phenyl demonstrates how aromatic groups (phenyl) and polar amino groups can balance lipophilicity and hydrogen-bonding capacity, a feature absent in the aliphatic N-butyl-3-chloro derivative.

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